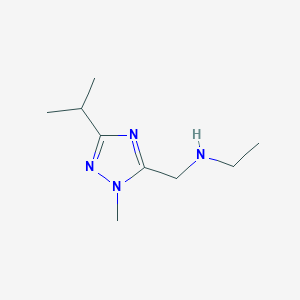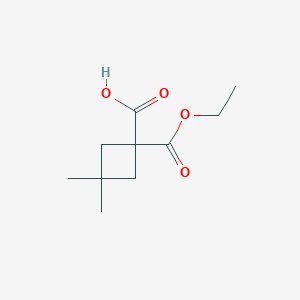![molecular formula C10H19NO2 B13643186 Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13643186.png)
Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,3R)-3-ethoxy-7-oxaspiro[35]nonan-1-amine is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine typically involves multi-step organic reactions. One common method includes the use of Reformatsky reagents, which react with imines to form β-amino acids esters or azetidin-2-ones through intramolecular cyclization . The reaction conditions often involve the use of solvents like benzene, diethyl ether, and hexamethylphosphoramide (HMPA) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, ethers, or esters.
Scientific Research Applications
Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an analgesic and antimicrobial agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine can be compared with other spirocyclic compounds, such as:
Spiroazetidin-2-ones: Known for their analgesic and antimicrobial activities.
Spiro-β-lactams: Exhibiting antimalarial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine |
InChI |
InChI=1S/C10H19NO2/c1-2-13-9-7-8(11)10(9)3-5-12-6-4-10/h8-9H,2-7,11H2,1H3/t8-,9-/m1/s1 |
InChI Key |
JUKJNEUBOWFVOM-RKDXNWHRSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@H](C12CCOCC2)N |
Canonical SMILES |
CCOC1CC(C12CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13643117.png)



![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-](/img/structure/B13643133.png)







![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B13643164.png)

